2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile
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Overview
Description
2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties. This compound belongs to the class of pyranoquinolines, which are known for their potential therapeutic applications, including antitumor, antimicrobial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method includes the reaction of 8-hydroxyquinoline, benzaldehyde, and malononitrile in the presence of a catalyst. This reaction proceeds through a series of steps including condensation, cyclization, and aromatization .
Industrial Production Methods
Industrial production of this compound often employs similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as thiourea dioxide have been reported to be effective in these processes .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyranoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyranoquinoline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound has shown promise in inhibiting the growth of certain cancer cell lines.
Medicine: It is being investigated for its potential use as an antitumor and antimicrobial agent.
Mechanism of Action
The exact mechanism of action of 2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinoline derivatives: Known for their antimalarial and antitumor properties, these compounds are structurally related to pyranoquinolines.
Uniqueness
2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile stands out due to its unique combination of a pyrano and quinoline ring system, which contributes to its diverse pharmacological profile. The presence of the phenyl group further enhances its biological activity and potential therapeutic applications .
Properties
CAS No. |
119825-08-0 |
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Molecular Formula |
C19H13N3O |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile |
InChI |
InChI=1S/C19H13N3O/c20-11-15-16(12-5-2-1-3-6-12)14-9-8-13-7-4-10-22-17(13)18(14)23-19(15)21/h1-10,16H,21H2 |
InChI Key |
VNPNHFYNGHHFDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C4=C(C=CC=N4)C=C3)OC(=C2C#N)N |
solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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